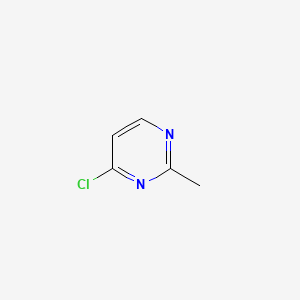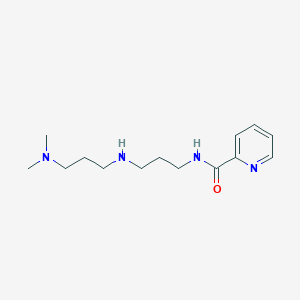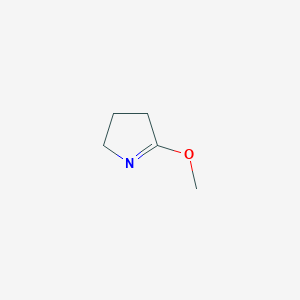
4-Chloro-2-méthylpyrimidine
Vue d'ensemble
Description
4-Chloro-2-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C5H5ClN2. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely recognized for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
4-Chloro-2-methylpyrimidine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mécanisme D'action
Target of Action
It is known that pyrimidine derivatives, which include 4-chloro-2-methylpyrimidine, have a wide range of pharmacological applications .
Mode of Action
It is known to be a reagent in the preparation of certain compounds, such as (pyridylmethyl)-/ (pyrimidin-4-ylmethyl)-dihydroquinolines, which act as antagonists against cxcr4 .
Biochemical Pathways
Pyrimidine derivatives are known to modulate a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
As a reagent in the preparation of certain compounds, it contributes to the overall effects of these compounds .
Analyse Biochimique
Biochemical Properties
4-Chloro-2-methylpyrimidine plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of various bioactive molecules. It interacts with enzymes, proteins, and other biomolecules through its pyrimidine ring, which can participate in hydrogen bonding and π-π interactions. For instance, it is used in the preparation of dihydroquinolines, which are antagonists against the CXCR4 receptor . This interaction is crucial for its role in modulating biochemical pathways and influencing cellular responses.
Cellular Effects
4-Chloro-2-methylpyrimidine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These effects suggest that 4-Chloro-2-methylpyrimidine can alter cellular responses to inflammation and other stress signals, impacting overall cell function and health.
Molecular Mechanism
At the molecular level, 4-Chloro-2-methylpyrimidine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. For example, derivatives of pyrimidine, including 4-Chloro-2-methylpyrimidine, have been shown to inhibit nuclear factor κB (NF-κB) and activator protein 1 (AP-1), which are key regulators of gene expression in inflammatory responses . These interactions highlight the compound’s potential in modulating gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-methylpyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-2-methylpyrimidine remains stable under inert atmosphere and room temperature conditions
Dosage Effects in Animal Models
The effects of 4-Chloro-2-methylpyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can become toxic and cause adverse effects. For instance, similar compounds have been associated with toxicity in animal studies, highlighting the importance of careful dosage control . Understanding the threshold effects and potential toxicity is crucial for its safe application in therapeutic contexts.
Metabolic Pathways
4-Chloro-2-methylpyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic reactions can influence the compound’s bioavailability and efficacy. For example, phase II metabolic reactions, which involve the attachment of endogenous molecules to the compound, can increase its hydrophilicity and promote its excretion . These pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Chloro-2-methylpyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound’s lipophilicity and molecular size can influence its ability to cross cell membranes and reach target sites . Understanding these factors is crucial for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
4-Chloro-2-methylpyrimidine’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with biomolecules and its overall biochemical activity . Investigating the subcellular distribution of 4-Chloro-2-methylpyrimidine can provide insights into its mechanism of action and potential therapeutic targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylpyrimidine typically involves the chlorination of 2-methylpyrimidine. One common method includes the reaction of 2-methylpyrimidine with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:
C5H6N2+POCl3→C5H5ClN2+HCl
This method is efficient and yields a high purity product .
Industrial Production Methods: Industrial production of 4-Chloro-2-methylpyrimidine often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, and Hiyama cross-coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and aniline derivatives are commonly used.
Oxidation: Reagents such as hydrogen peroxide and nitric acid.
Reduction: Reagents like iron powder and acetic acid.
Major Products:
Nucleophilic Substitution: Produces various substituted pyrimidines.
Oxidation: Forms oxynitride derivatives.
Reduction: Yields amino derivatives.
Comparaison Avec Des Composés Similaires
- 2-Chloro-4-methylpyrimidine
- 4,6-Dichloro-2-methylpyrimidine
- 2-Methyl-4-chloropyrimidine
Comparison: 4-Chloro-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications .
Propriétés
IUPAC Name |
4-chloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTVJRYCMIZPMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329848 | |
| Record name | 4-Chloro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4994-86-9 | |
| Record name | 4-Chloro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Chloro-2-methylpyrimidine in the synthesis of the target compounds?
A1: 4-Chloro-2-methylpyrimidine serves as a crucial starting material in the synthesis of 5-benzyl-4-cyanomethyl-2-methylpyrimidine derivatives. The chlorine atom at the 4-position of the pyrimidine ring acts as a leaving group, allowing for nucleophilic substitution reactions with tert-butylcyanoacetate. [] This reaction is key to introducing the cyanomethyl group at the 4-position, leading to the desired derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1348272.png)




![3-[(5-Bromo-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1348285.png)
![6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1348288.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1348289.png)






